molecular formula C26H19Cl2F4NO4 B11062337 Cyclopentyl 2-{(2-chloro-4,5-difluorobenzoyl)[(2-chloro-4,5-difluorophenyl)(hydroxy)methyl]amino}benzoate

Cyclopentyl 2-{(2-chloro-4,5-difluorobenzoyl)[(2-chloro-4,5-difluorophenyl)(hydroxy)methyl]amino}benzoate

Cat. No.: B11062337
M. Wt: 556.3 g/mol
InChI Key: DYXDTACPKIDNGW-UHFFFAOYSA-N
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Description

Cyclopentyl 2-{(2-chloro-4,5-difluorobenzoyl)[(2-chloro-4,5-difluorophenyl)(hydroxy)methyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes cyclopentyl, chloro, and difluorobenzoyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 2-{(2-chloro-4,5-difluorobenzoyl)[(2-chloro-4,5-difluorophenyl)(hydroxy)methyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-chloro-4,5-difluorobenzoyl chloride, which is then reacted with cyclopentylamine under controlled conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the yield and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques to ensure high yield and quality. The use of automated systems and continuous monitoring of reaction parameters can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-{(2-chloro-4,5-difluorobenzoyl)[(2-chloro-4,5-difluorophenyl)(hydroxy)methyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclopentyl 2-{(2-chloro-4,5-difluorobenzoyl)[(2-chloro-4,5-difluorophenyl)(hydroxy)methyl]amino}benzoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl 2-{(2-chloro-4,5-difluorobenzoyl)[(2-chloro-4,5-difluorophenyl)(hydroxy)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H19Cl2F4NO4

Molecular Weight

556.3 g/mol

IUPAC Name

cyclopentyl 2-[(2-chloro-4,5-difluorobenzoyl)-[(2-chloro-4,5-difluorophenyl)-hydroxymethyl]amino]benzoate

InChI

InChI=1S/C26H19Cl2F4NO4/c27-17-11-21(31)19(29)9-15(17)24(34)33(25(35)16-10-20(30)22(32)12-18(16)28)23-8-4-3-7-14(23)26(36)37-13-5-1-2-6-13/h3-4,7-13,24,34H,1-2,5-6H2

InChI Key

DYXDTACPKIDNGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)C2=CC=CC=C2N(C(C3=CC(=C(C=C3Cl)F)F)O)C(=O)C4=CC(=C(C=C4Cl)F)F

Origin of Product

United States

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